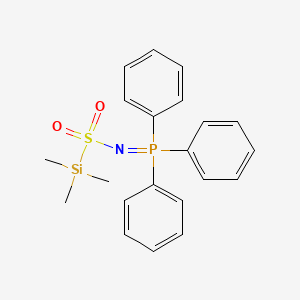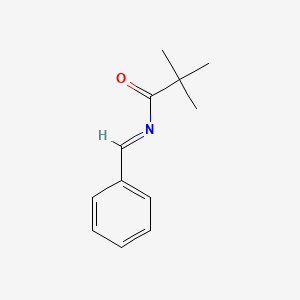![molecular formula C18H20N2OS B12577536 Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- CAS No. 586966-23-6](/img/structure/B12577536.png)
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- typically involves the reaction of phenothiazine derivatives with acetamide. One common method involves the use of a coupling reaction between 10H-phenothiazine and a butylamine derivative, followed by acylation with acetamide. The reaction conditions often require the use of a catalyst, such as palladium, and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- has been studied for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in anticancer therapies and as a neuroleptic agent.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- involves its interaction with various molecular targets and pathways. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic properties.
Uniqueness
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- is unique due to its specific structural configuration, which may confer distinct biological activities compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
586966-23-6 |
|---|---|
Molekularformel |
C18H20N2OS |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(4-phenothiazin-10-ylbutyl)acetamide |
InChI |
InChI=1S/C18H20N2OS/c1-14(21)19-12-6-7-13-20-15-8-2-4-10-17(15)22-18-11-5-3-9-16(18)20/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,21) |
InChI-Schlüssel |
DUBZXWBBJUCGJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)

![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)

![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)



![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)


![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
